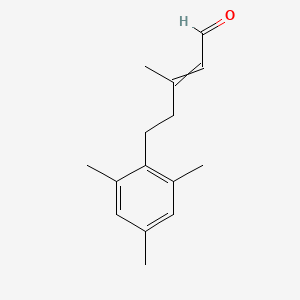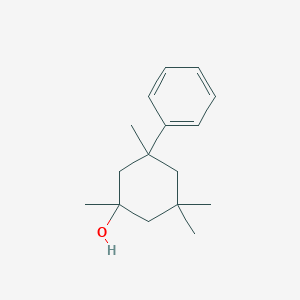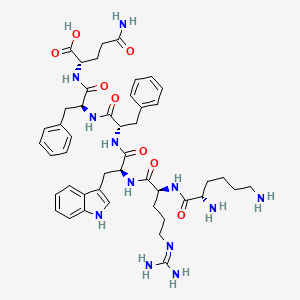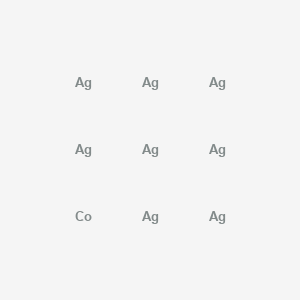
Cobalt;silver
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt-silver compounds are a unique class of materials that combine the properties of both cobalt and silver. Cobalt is a transition metal known for its magnetic properties, high melting point, and ability to form various oxidation states. Silver, on the other hand, is renowned for its excellent electrical conductivity, thermal conductivity, and antimicrobial properties. When combined, cobalt-silver compounds exhibit a range of interesting and useful properties that make them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Cobalt-silver compounds can be synthesized through various methods, including chemical co-precipitation, sol-gel processes, and hydrothermal synthesis. One common method involves the reduction of cobalt and silver salts in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, cobalt-silver compounds are often produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity. The resulting compounds are then subjected to various purification and characterization techniques to ensure their quality and consistency .
化学反应分析
Types of Reactions
Cobalt-silver compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and silver, as well as the presence of other ligands or reactants.
Common Reagents and Conditions
Oxidation: Cobalt-silver compounds can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an acidic medium and results in the formation of higher oxidation state compounds.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or hydrazine. These reactions are often carried out in an aqueous or alcoholic medium and result in the formation of lower oxidation state compounds.
Substitution: Substitution reactions involve the replacement of one ligand with another. Common reagents for these reactions include ammonia, phosphines, and halides. .
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce cobalt(III) and silver(I) compounds, while reduction reactions may yield cobalt(II) and metallic silver. Substitution reactions can result in a wide range of cobalt-silver complexes with different ligands .
科学研究应用
Cobalt-silver compounds have a wide range of applications in scientific research, including:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation, oxidation, and polymerization.
Biology: Cobalt-silver compounds exhibit antimicrobial properties, making them useful in the development of antibacterial agents and coatings.
Medicine: In medicine, cobalt-silver compounds are explored for their potential use in cancer therapy, particularly in the development of anticancer drugs and imaging agents.
Industry: These compounds are used in the production of advanced materials, such as magnetic nanoparticles, conductive inks, and coatings. .
作用机制
The mechanism of action of cobalt-silver compounds depends on their specific application. In antimicrobial applications, the compounds exert their effects by generating reactive oxygen species that damage bacterial cell membranes and DNA. In catalytic applications, the compounds facilitate chemical reactions by providing active sites for reactants to interact and form products. In cancer therapy, cobalt-silver compounds induce cell death by generating reactive oxygen species and disrupting cellular processes .
相似化合物的比较
Cobalt-silver compounds can be compared with other similar compounds, such as cobalt-nickel, cobalt-copper, and silver-copper compounds. While all these compounds exhibit unique properties, cobalt-silver compounds stand out due to their combination of magnetic and antimicrobial properties. This makes them particularly valuable in applications that require both properties, such as in the development of multifunctional materials and devices .
List of Similar Compounds
- Cobalt-nickel compounds
- Cobalt-copper compounds
- Silver-copper compounds
- Cobalt-iron compounds
Conclusion
Cobalt-silver compounds are a fascinating class of materials with a wide range of applications in chemistry, biology, medicine, and industry. Their unique combination of properties makes them valuable in various scientific and industrial fields. Understanding their preparation methods, chemical reactions, and mechanisms of action is essential for harnessing their full potential and developing new applications.
属性
CAS 编号 |
917893-06-2 |
|---|---|
分子式 |
Ag8Co |
分子量 |
921.879 g/mol |
IUPAC 名称 |
cobalt;silver |
InChI |
InChI=1S/8Ag.Co |
InChI 键 |
SDVTTWNXCKHOGB-UHFFFAOYSA-N |
规范 SMILES |
[Co].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)

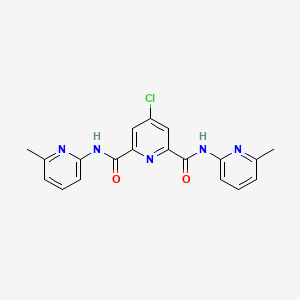
![Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole](/img/structure/B14205510.png)
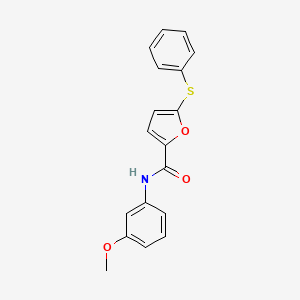
![{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene](/img/structure/B14205519.png)
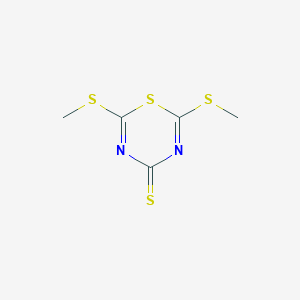



![Benzyl [2-(2-methylpropyl)hydrazinyl]acetate](/img/structure/B14205555.png)
